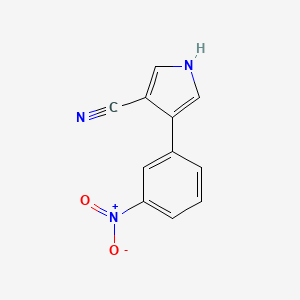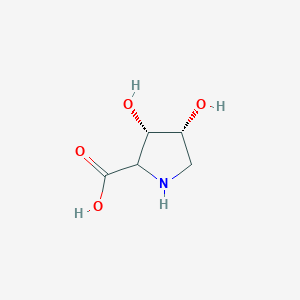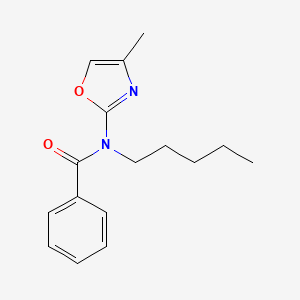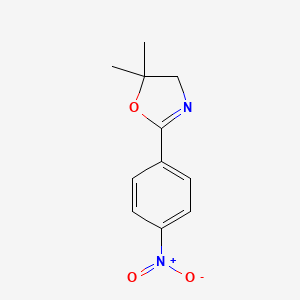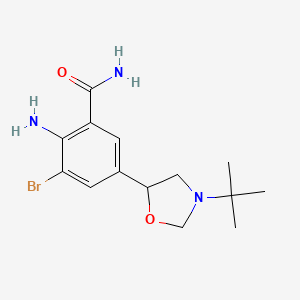
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with amino, bromo, and oxazolidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide typically involves multiple steps One common approach starts with the bromination of a suitable benzamide precursorThe amino group is then added through an amination reaction under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitrobenzamide derivatives, while reduction of the bromo group would yield the corresponding hydrogen-substituted benzamide .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The oxazolidinyl group can enhance the compound’s stability and solubility, facilitating its interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzoic acid
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzylamine
- 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzyl alcohol
Uniqueness
What sets 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide apart from similar compounds is the specific combination of functional groups that confer unique chemical and biological properties. The presence of the oxazolidinyl group, in particular, enhances its stability and solubility, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88698-38-8 |
|---|---|
Molekularformel |
C14H20BrN3O2 |
Molekulargewicht |
342.23 g/mol |
IUPAC-Name |
2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)18-6-11(20-7-18)8-4-9(13(17)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H2,17,19) |
InChI-Schlüssel |
KKLDMAFWZRWACD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


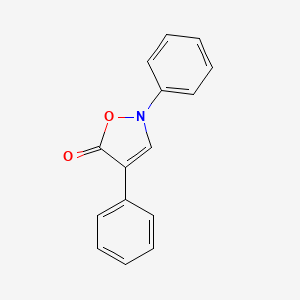


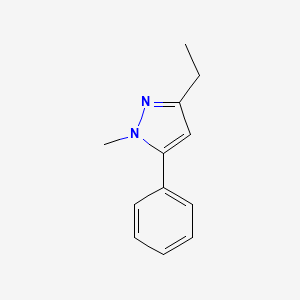
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)
![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)
